molecular formula C17H21NO2 B2420496 2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223890-71-8

2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2420496
CAS No.: 1223890-71-8
M. Wt: 271.36
InChI Key: FJGVPUYNASJSSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 4-ethylbenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino group can produce secondary amines .

Scientific Research Applications

2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme activity.

    Medicine: Research into potential therapeutic applications, including its effects on specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methylbenzyl)amino]methyl}-6-methoxyphenol
  • 2-{[(4-Chlorobenzyl)amino]methyl}-6-methoxyphenol
  • 2-{[(4-Bromobenzyl)amino]methyl}-6-methoxyphenol

Uniqueness

2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the ethyl group on the benzylamine moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different interactions with molecular targets .

Properties

IUPAC Name

2-[[(4-ethylphenyl)methylamino]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-13-7-9-14(10-8-13)11-18-12-15-5-4-6-16(20-2)17(15)19/h4-10,18-19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGVPUYNASJSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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